molecular formula C19H13N5O4S2 B3310398 N-(4-{[(6-nitro-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide CAS No. 946203-60-7

N-(4-{[(6-nitro-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

Cat. No.: B3310398
CAS No.: 946203-60-7
M. Wt: 439.5 g/mol
InChI Key: ZLSFUAGUDFJKEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-{[(6-nitro-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide features a 6-nitrobenzothiazole core linked via a carbamoylmethyl group to a 1,3-thiazol-2-yl moiety, which is further substituted with a benzamide group. This structure combines electron-withdrawing (nitro) and hydrogen-bonding (carbamoyl, benzamide) functionalities, making it a candidate for diverse biological interactions.

Properties

IUPAC Name

N-[4-[2-[(6-nitro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5O4S2/c25-16(22-19-21-14-7-6-13(24(27)28)9-15(14)30-19)8-12-10-29-18(20-12)23-17(26)11-4-2-1-3-5-11/h1-7,9-10H,8H2,(H,20,23,26)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSFUAGUDFJKEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(6-nitro-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the reaction of 2-aminothiophenol with nitrobenzaldehyde under acidic conditions to form the benzothiazole ring . This intermediate is then further reacted with thiazole derivatives and benzoyl chloride to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. Techniques such as microwave irradiation and one-pot multicomponent reactions have been explored to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(6-nitro-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions . Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative, while substitution reactions can introduce various functional groups into the benzamide moiety .

Scientific Research Applications

N-(4-{[(6-nitro-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[(6-nitro-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes and proteins, thereby inhibiting their activity . This can lead to the disruption of cellular processes and ultimately cell death in pathogenic organisms .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with key analogs, emphasizing structural variations and their implications:

Compound Name Key Substituents/Modifications Biological Activity/Findings Reference
Target Compound : N-(4-{[(6-Nitro-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide 6-Nitrobenzothiazole, carbamoylmethyl-thiazole, benzamide Structural data inferred from analogs; potential anticancer/antimicrobial activity predicted
Methyl 4-[(6-Nitro-1,3-benzothiazol-2-yl)carbamoyl]benzoate Methyl ester instead of benzamide Intermediate in synthesis; ester group may enhance solubility
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) Thiadiazole-thioacetamide linker Potent VEGFR-2 inhibitor (IC₅₀ = 0.89 µM); anticancer activity via angiogenesis suppression
N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}-2/4-substituted benzamides (3a-g) Carbamothioyl linker instead of carbamoylmethyl Moderate to potent antibacterial activity against Gram-positive and Gram-negative bacteria
BT16: 6-Chloro-N-[3-(4-nitrophenyl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine Chloro substituent, dihydrothiazole ring Antimicrobial activity; spectroscopic characterization (IR, NMR, MS)
4-[Benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide Methoxy and sulfamoyl groups Antimicrobial screening (specific data not provided)

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, chloro) enhance binding to enzymatic targets like VEGFR-2 .
  • Linker flexibility : Carbamoylmethyl (target compound) vs. carbamothioyl () influences hydrogen-bonding capacity and bioactivity.
  • Substituent position : Para-substitutions on benzamide (e.g., methyl, methoxy) modulate solubility and target affinity .
Anticancer Potential
  • Compound 6d () : Exhibited strong VEGFR-2 inhibition (IC₅₀ = 0.89 µM) and apoptosis induction in cancer cells. The nitro group likely enhances electron-deficient interactions with kinase active sites .
Antimicrobial Activity
  • N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}benzamides () : Showed moderate to potent activity against S. aureus and E. coli. The carbamothioyl group may improve membrane penetration .
  • 4-[Benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methylbenzothiazol-2-ylidene)benzamide () : Demonstrated antimicrobial efficacy at low concentrations, suggesting sulfamoyl groups enhance bioactivity .
Pharmacokinetic Predictions
  • Compound 6d () : Predicted favorable ADME properties using preADMET tools, with moderate solubility and permeability .
  • Target Compound : The benzamide group may improve oral bioavailability compared to ester analogs (e.g., ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[(6-nitro-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[(6-nitro-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.